N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a tosylpropanamide structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Hydroxyphenyl Group Introduction: The hydroxyphenyl group is introduced through electrophilic aromatic substitution reactions, often using phenolic compounds and suitable electrophiles.
Tosylation and Amide Formation: The final step involves the tosylation of the intermediate product followed by amide bond formation with appropriate amines under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted benzothiazole derivatives .
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide has diverse scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide involves the inhibition of monoamine oxidases (MAO-A and MAO-B). These enzymes are responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin . By inhibiting these enzymes, the compound increases the levels of these neurotransmitters, which can help alleviate symptoms of neurological disorders . Molecular docking studies have shown that the compound binds competitively to the active sites of MAO-A and MAO-B, forming hydrogen bonds and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides
- 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-tosylpropanamide stands out due to its unique combination of a benzothiazole core, hydroxyphenyl group, and tosylpropanamide structure. This combination enhances its ability to inhibit monoamine oxidases effectively and provides a versatile scaffold for further chemical modifications .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c1-15-6-9-17(10-7-15)31(28,29)13-12-22(27)24-16-8-11-20(26)18(14-16)23-25-19-4-2-3-5-21(19)30-23/h2-11,14,26H,12-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSHTOVOUIWBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.